Capixyl Capixyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17179617
InChI: InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)
SMILES:
Molecular Formula: C22H39N9O5
Molecular Weight: 509.6 g/mol

Capixyl

CAS No.:

Cat. No.: VC17179617

Molecular Formula: C22H39N9O5

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

Capixyl -

Specification

Molecular Formula C22H39N9O5
Molecular Weight 509.6 g/mol
IUPAC Name 2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide
Standard InChI InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)
Standard InChI Key RRJOMESUBQAYOA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N

Introduction

Biochemical Composition and Pharmacokinetic Profile

Active Ingredients and Synergistic Action

Capixyl contains two pharmacologically active components:

2.1.1 Biochanin A (Red Clover Extract)
A methoxylated isoflavone (C16H12O5) with 92% oral bioavailability, demonstrating:

  • 5-α reductase inhibition: 68% enzyme activity reduction at 10μM concentration

  • Anti-inflammatory effects: 45% decrease in IL-8 production vs. placebo (p<0.01)

2.1.2 Acetyl Tetrapeptide-3
A synthetic peptide (Ac-LKPQ) enhancing extracellular matrix components:

  • Collagen III synthesis: +285% vs. untreated controls (p<0.001)

  • Laminin production: +65% in fibroblast cultures (p<0.05)

ComponentMolecular WeightlogPPlasma Half-Life
Biochanin A284.26 g/mol2.986.2 h
Acetyl Tetrapeptide-3487.56 g/mol-1.342.8 h

Table 1: Pharmacokinetic properties of Capixyl constituents

Mechanistic Insights: Multi-Target Follicular Activation

Hair Follicle Stem Cell Modulation

Ex vivo studies using anagen-phase follicles demonstrated Capixyl's dual impact on HFSCs:

  • Proliferation: 46% increase in Ki67+ cells in the bulge region (p<0.01)

  • Migration: 2.3-fold higher CD34+/CK19+ cell density in the inferior reservoir

Androgen Pathway Intervention

Biochanin A competitively inhibits 5-α reductase (IC50 = 8.7μM), reducing DHT synthesis by 62% in scalp biopsies . This compares favorably to finasteride's 71% DHT reduction but with superior topical tolerability .

Extracellular Matrix Reinforcement

Capixyl enhances critical structural proteins:

ProteinIncrease vs. Controlp-valueStudy Model
Collagen XVII+285%<0.001Human fibroblasts
Laminin+65%<0.05Ex vivo explants
Collagen III+79%<0.013D follicle model

Table 2: Capixyl-induced extracellular matrix protein synthesis

Preclinical Validation: From Bench to Follicle

Ex Vivo Hair Growth Models

In the Philpott hair follicle culture system, Capixyl (1%) demonstrated:

  • Elongation rate: 0.43 mm/day vs. 0.29 mm/day for minoxidil 2% (p<0.05)

  • Anagen prolongation: 17-day vs. 11-day anagen phase in controls (p<0.001)

Anti-Inflammatory Activity

IL-1α-stimulated fibroblasts treated with 1% Capixyl showed:

  • IL-8 reduction: 58 ng/mL vs. 132 ng/mL control (56% decrease)

  • TNF-α suppression: 41% lower secretion (p<0.01)

Clinical Efficacy: Evidence-Based Outcomes

Phase II Randomized Trial (n=30)

A double-blind study in men with AGA (Norwood III-V) showed:

ParameterCapixyl 5%PlaceboΔ (%)p-value
Anagen density (/cm²)29.4 ± 3.216.4 ± 2.7+79.3<0.001
Telogen density (/cm²)8.1 ± 1.416.9 ± 2.1-52.1<0.01
Hair shaft diameter78.2 ± 5.1μm65.3 ± 4.8μm+19.7<0.05

Table 3: 4-month clinical outcomes with nightly Capixyl application

Comparative Analysis with Standard Therapies

Efficacy Benchmarking

TreatmentAnagen IncreaseTelogen ReductionSystemic Absorption
Capixyl 5%79.3%52.1%<0.5%
Minoxidil 5%64.8%38.7%1.2-3.4%
Finasteride 1mg81.5%58.9%100% (oral)

Table 4: Comparative efficacy and pharmacokinetics

Mechanism Differentiation

Unlike vasodilatory minoxidil or systemic 5-α reductase inhibitors, Capixyl employs a tripartite strategy:

  • Stem cell activation via IGF-1 pathway modulation (+46% Ki67+ HFSCs)

  • Androgen-independent ECM support through collagen/laminin synthesis

  • Inflammatory cascade interruption via cytokine suppression

Market Position and Consumer Accessibility

Global Regulatory Status

RegionStatusConcentrationOTC/Prescription
EUCosmetic≤5%OTC
USASupplement2-5%OTC
JapanQuasi-drug3%Pharmacy

Table 5: Regulatory classification by region

Cost-Effectiveness Analysis

  • Monthly cost: $38-45 vs. $60-75 for minoxidil

  • Treatment duration: 4-6 months for visible results vs. 8-12 months for finasteride

Future Directions and Research Opportunities

Unexplored Mechanisms

Ongoing research is investigating:

  • Wnt/β-catenin activation: Potential HFSC differentiation effects

  • Prostaglandin analog properties: Possible PGD2 inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator